2-hydroxy-N'-[(1Z)-2-methylcyclohexylidene]benzohydrazide
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Overview
Description
2-HYDROXY-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE is a compound belonging to the class of benzohydrazides. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a benzohydrazide core with a hydroxy group and a methylcyclohexylidene substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzohydrazide and 2-methylcyclohexanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-HYDROXY-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE undergoes various chemical reactions, including:
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazide.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzohydrazone derivatives.
Reduction: Benzohydrazide derivatives.
Substitution: Substituted benzohydrazides with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-HYDROXY-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-HYDROXY-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C14H18N2O2 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-hydroxy-N-[(Z)-(2-methylcyclohexylidene)amino]benzamide |
InChI |
InChI=1S/C14H18N2O2/c1-10-6-2-4-8-12(10)15-16-14(18)11-7-3-5-9-13(11)17/h3,5,7,9-10,17H,2,4,6,8H2,1H3,(H,16,18)/b15-12- |
InChI Key |
CRWYOXAYKHRBAT-QINSGFPZSA-N |
Isomeric SMILES |
CC\1CCCC/C1=N/NC(=O)C2=CC=CC=C2O |
Canonical SMILES |
CC1CCCCC1=NNC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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